molecular formula C27H31N5O2 B2830153 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 922556-43-2

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2830153
CAS No.: 922556-43-2
M. Wt: 457.578
InChI Key: HOKXSDUDFWKSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a high-purity chemical reagent designed for research applications. This compound belongs to a class of molecules featuring an oxalamide core, which is known to be of significant interest in medicinal chemistry and drug discovery research . Compounds with this structural motif have demonstrated potential as inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme target for investigating neurological and psychiatric disorders . The presence of both the 1-methylindoline and 2-methylquinoline moieties in its structure contributes to its specific binding properties and biological activity. This reagent is provided exclusively for research use in laboratory settings. Its primary research applications include use as a reference standard in analytical chemistry, a building block in synthetic organic chemistry, and a tool compound in pharmacological studies. Researchers utilize this compound to explore structure-activity relationships, mechanism of action studies, and target validation experiments, particularly in the context of central nervous system research and metabolic disorder investigations . The compound's structural features make it valuable for studying enzyme inhibition kinetics and cellular signaling pathways. WARNING: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for consumption as a personal product. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper engineering controls. Please refer to the safety data sheet for detailed handling and disposal information before using this product.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-18-15-23(21-7-3-4-8-22(21)29-18)30-27(34)26(33)28-17-25(32-12-5-6-13-32)19-9-10-24-20(16-19)11-14-31(24)2/h3-4,7-10,15-16,25H,5-6,11-14,17H2,1-2H3,(H,28,33)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKXSDUDFWKSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2024) describes compounds with pyrrolidine-carboxamide backbones but distinct substituents:

  • (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51): Key features: Hydroxy-pyrrolidine, thiazole ring, benzyl group, and isoindolinone. Comparison:
  • The target compound lacks the thiazole and isoindolinone systems but shares a pyrrolidine motif.
  • The hydroxy group in the patent compound may enhance solubility, whereas the target’s methylindolin and quinoline groups prioritize lipophilicity .
  • (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52): Key features: Dual hydroxy groups, branched alkyl chain, and thiazole. Comparison:
  • Both compounds employ bulky aromatic systems (quinoline vs. thiazole-benzyl) for steric interactions .

Data Table: Comparative Analysis

Parameter Target Compound Patent Compound (Example 51) Synthetic Compound 10
Core Structure Oxalamide with ethyl-pyrrolidine-indolin and quinoline Pyrrolidine-carboxamide with thiazole and isoindolinone Symmetric bis-imidazolidinone-oxalamide
Key Functional Groups Quinoline, pyrrolidine, methylindolin Thiazole, hydroxy-pyrrolidine, isoindolinone Imidazolidinone, hydroxy, methoxy
Melting Point Not reported Not reported 215–217°C
Synthetic Yield Not reported Not specified 86%
Predicted Solubility Moderate (lipophilic quinoline and pyrrolidine) High (hydroxy groups) Low (bulky imidazolidinone systems)
Aromatic Systems Quinoline, indoline Thiazole, benzyl Phenyl, imidazolidinone

Research Implications

  • Structural Uniqueness: The target compound’s combination of quinoline, indoline, and pyrrolidine distinguishes it from analogues in the patent and synthetic literature. This may confer unique binding modes or pharmacokinetic properties.
  • Synthetic Feasibility : High yields in oxalamide synthesis (e.g., 86% for Compound 10 ) suggest scalable routes for the target compound, though steric hindrance from its substituents may require optimization.
  • Biological Potential: While the patent compounds prioritize solubility (via hydroxy groups), the target’s lipophilic groups align with CNS-targeting drug design, warranting further ADMET studies.

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